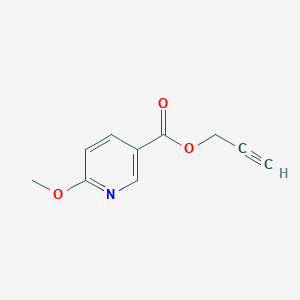
Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate is an organic compound that features a propargyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the propargyl and methoxy groups in its structure allows for unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate can be synthesized through a multi-step process involving the alkylation of 6-methoxypyridine-3-carboxylic acid with propargyl bromide. The reaction typically requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents are commonly used.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or other substituted pyridine derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate involves its interaction with molecular targets through its propargyl and methoxy groups. The propargyl group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 6-methoxypyridine-3-carboxylate: Unique due to the presence of both propargyl and methoxy groups.
Prop-2-yn-1-yl 6-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group, leading to different reactivity and biological activity.
Prop-2-yn-1-yl 6-hydroxypyridine-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
Uniqueness
This compound is unique due to its combination of propargyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
prop-2-ynyl 6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-3-6-14-10(12)8-4-5-9(13-2)11-7-8/h1,4-5,7H,6H2,2H3 |
InChI Key |
FGQYOGRRQHVLJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















